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2-(Pyrimidin-2-yl)ethanamine

hydrochloride

CAS No.: 1198118-04-5

Cat. No.: B1428442

Get Quote

Executive Summary
The epidermal growth factor receptor (EGFR) remains a primary oncogenic driver in non-small

cell lung cancer (NSCLC).[1] While quinazoline scaffolds (e.g., Gefitinib) defined the first

generation of ATP-competitive inhibitors, the pyrimidine scaffold has emerged as a privileged

pharmacophore for next-generation design. Its capacity to function as an ATP bioisostere,

coupled with a tunable substitution pattern at the C2, C4, and C5 positions, allows for precise

modulation of potency, selectivity (WT-sparing), and binding kinetics (reversible vs. covalent).

This guide analyzes the transition from covalent third-generation agents (Osimertinib) to

reversible fourth-generation candidates targeting the C797S resistance mutation.[1]

Structural Biology & Mechanism
The Pyrimidine Pharmacophore
The pyrimidine ring serves as a "hinge binder" within the ATP-binding pocket of the EGFR

kinase domain.
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Hinge Interaction: The N1 and N3 nitrogens (or substituents at C2/C4) typically form

hydrogen bonds with the backbone residues of the hinge region, specifically Met793.

Gatekeeper Interaction: Substituents at the C5 position or bulky groups at C4 project toward

the "gatekeeper" residue (Thr790 in wild-type, Met790 in drug-resistant mutants).

Solvent Front: The C2 position usually hosts a solubilizing tail that extends into the solvent-

exposed region, critical for pharmacokinetic properties.

Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascades (RAS-RAF-MEK-ERK

and PI3K-AKT-mTOR) inhibited by pyrimidine compounds.
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Figure 1: EGFR signaling cascade and the interception point of pyrimidine-based inhibitors.
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The evolution of these inhibitors is driven by the need to overcome resistance mutations,

specifically T790M (gatekeeper mutation) and C797S (solvent front mutation).

Structure-Activity Relationship (SAR) Map
The pyrimidine core is derivatized at three key positions to achieve high affinity and selectivity.

Pyrimidine Core
(N1, N3 Hinge Bind)

C4 Position
(Hydrophobic Pocket)

C2 Position
(Solvent Front)

C5 Position
(Gatekeeper/Electronic)

Bulky Hydrophobic Groups
(Indole, Aniline)

Targets: L858R / T790M

Solubilizing Tail + Warhead
(Acrylamide -> Cys797)
(Amines -> Solubility)

EWG (-CF3, -Cl, -NO2)
Increases Electrophilicity

Modulates pKa

Click to download full resolution via product page

Figure 2: SAR Map of the Pyrimidine Scaffold highlighting functional zones.

Generational Comparison
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Feature
3rd Generation (e.g.,
Osimertinib)

4th Generation (e.g., BLU-
945, EAI045)

Binding Mode
Covalent (Irreversible) via

Michael addition to Cys797.[1]

Reversible (ATP-competitive)

or Allosteric.[1]

Target Mutations L858R, Ex19del, T790M.[2][3]
C797S, T790M, L858R (Triple

mutant).[4]

Key Structural Element
Acrylamide warhead (usually

at C2-aniline).[1][5]

Removal of acrylamide;

enhanced hydrophobic fit or

allosteric pocket binding.

WT Selectivity High (spares WT EGFR).[1]
High (critical to avoid toxicity).

[1]

Resistance Mechanism
C797S mutation (loss of

covalent bond).[1]

Bypass signaling (MET amp)

or new point mutations.

Key Insight: Osimertinib utilizes an indole at C4 and a specific acrylamide-bearing aniline at C2.

[1][5] The indole moiety occupies the hydrophobic pocket, while the acrylamide forms a

covalent bond with Cys797. In C797S mutants, the cysteine is replaced by serine, preventing

this bond. 4th generation strategies involve removing the warhead and optimizing non-covalent

interactions (van der Waals, H-bonds) to regain potency without the "covalent crutch."

Experimental Protocols
Chemical Synthesis: 2,4-Diaminopyrimidine Scaffold
This protocol outlines the synthesis of a core scaffold typical of 3rd generation inhibitors (e.g.,

Rociletinib analogs).

Reaction Scheme Workflow:

Starting Material: 2,4-dichloro-5-trifluoromethylpyrimidine.[1]

Step 1 (Regioselective SNAr): Substitution at C4.

Step 2 (SNAr): Substitution at C2.
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2,4-dichloro-5-CF3-pyrimidine Intermediate
(4-amino-2-chloro)

Step 1: C4 Subst.

Aniline deriv. (R1-NH2)
Base: NaHCO3/DIEA

Solvent: EtOH/DMF, -78°C to 0°C

Final 2,4-Diaminopyrimidine
Step 2: C2 Subst.

Amine deriv. (R2-NH2)
Base: TFA or DIEA

Solvent: n-BuOH, Reflux
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Figure 3: General synthetic route for 2,4-diaminopyrimidine EGFR inhibitors.

Detailed Protocol:

C4 Substitution: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in ethanol/DMF.

Cool to 0°C. Add the desired aniline (1.0 eq) and a base (NaHCO3 or DIEA, 1.2 eq).[1] Stir

for 2-4 hours. The electron-withdrawing CF3 group directs nucleophilic attack primarily to the

C4 position.

Validation: Monitor by TLC/LC-MS.[1] The C4-substituted product is the major isomer.

C2 Substitution: Dissolve the isolated intermediate in n-butanol or dioxane. Add the second

amine (e.g., a solubilizing tail like N,N-dimethyl-ethylenediamine) (1.2 eq) and acid catalyst

(TFA) or base (DIEA).[1] Heat to reflux (80-100°C) for 6-12 hours.

Purification: Flash column chromatography (DCM/MeOH).[1]

Biochemical Assay: ADP-Glo Kinase Assay
To determine IC50 values against WT and Mutant (T790M/L858R) EGFR.[1]

Reagents: Recombinant EGFR proteins (WT, T790M, C797S), Poly(Glu,Tyr) 4:1 substrate,

Ultra-Pure ATP, ADP-Glo Reagent.

Procedure:
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Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Dilute compounds (serial dilution) in DMSO and add to 384-well plate.

Add EGFR enzyme and incubate for 10 min.

Initiate reaction by adding ATP (Km concentration) and substrate.[1] Incubate 60 min at

RT.

Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1]

Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

[1]

Read: Measure luminescence. Plot RLU vs. log[Inhibitor].

Cellular Viability Assay
Cell Lines:

A549: EGFR Wild-Type (Control for selectivity).[1]

H1975: EGFR L858R/T790M (Target for 3rd gen).[1]

Ba/F3 engineered lines: Expressing T790M/C797S (Target for 4th gen).

Protocol:

Seed 3,000 cells/well in 96-well plates. Adhere overnight.

Treat with compounds (0.1 nM – 10 µM) for 72 hours.[1]

Add CellTiter-Glo (Promega) or MTT reagent.[1]

Calculate GI50 (Growth Inhibition 50%).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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